

An In-depth Technical Guide to 2-Cyano-3,6-diiodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-3,6-diiodopyridine

Cat. No.: B1600691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyano-3,6-diiodopyridine**, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While this compound is noted for its potential as a versatile building block, detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible literature. This guide, therefore, consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its prospective applications based on the established reactivity of analogous structures. The content herein is intended to empower researchers with the foundational knowledge required to synthesize, handle, and strategically employ **2-Cyano-3,6-diiodopyridine** in novel research and development endeavors.

Introduction and Physicochemical Properties

2-Cyano-3,6-diiodopyridine, identified by the CAS number 827616-53-5, is a polysubstituted pyridine ring system. Its structure is characterized by a nitrile group at the 2-position and iodine atoms at the 3- and 6-positions. This unique arrangement of electron-withdrawing (cyano) and bulky, polarizable (iodo) substituents imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. The pyridine nitrogen, coupled with the cyano group, significantly influences the electron density of the ring, while the two iodine atoms provide reactive handles for a variety of cross-coupling reactions.

The strategic placement of these functional groups allows for selective and sequential chemical transformations, offering a pathway to novel molecular architectures. The di-iodo substitution, in particular, opens avenues for differential reactivity, enabling the construction of intricate molecules with potential applications in drug discovery and materials science.

Table 1: Physicochemical Properties of **2-Cyano-3,6-diiodopyridine**

Property	Value	Source
CAS Number	827616-53-5	ChemicalBook[1]
Molecular Formula	C ₆ H ₂ I ₂ N ₂	Chemcasts[2]
Molecular Weight	355.90 g/mol	Chemcasts[2]
IUPAC Name	3,6-diiodopyridine-2-carbonitrile	Chemcasts[2]
Melting Point	140 °C (calculated)	Chemcasts[2]
Boiling Point	442.43 °C (calculated)	Chemcasts[2]
Appearance	(Not specified, likely a solid at room temperature)	-
Solubility	(Not specified, likely soluble in organic solvents)	-

Proposed Synthesis of **2-Cyano-3,6-diiodopyridine**

While a specific, peer-reviewed synthesis protocol for **2-Cyano-3,6-diiodopyridine** is not readily available in the literature, a plausible and robust synthetic route can be designed based on well-established organometallic and diazotization chemistries. The following proposed multi-step synthesis starts from a commercially available aminopyridine precursor.

Rationale for the Proposed Synthetic Pathway

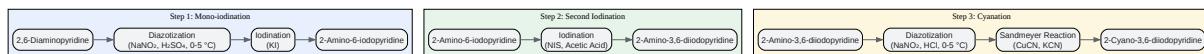
The proposed synthesis leverages the Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[3][4]. This approach is particularly suitable for introducing iodine into an aromatic ring. The synthesis

would begin with a diaminopyridine, which would be selectively mono-iodinated before the introduction of the second iodine and the cyano group.

Proposed Experimental Protocol

Step 1: Diazotization and Iodination of 2,6-Diaminopyridine

- In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2,6-diaminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid).
- Slowly add a solution of sodium nitrite (NaNO_2) in water, maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide (KI) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Extract the product, 2-amino-6-iodopyridine, with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.


Step 2: Second Iodination of 2-Amino-6-iodopyridine

- Dissolve the 2-amino-6-iodopyridine in a suitable solvent such as acetic acid.
- Add N-iodosuccinimide (NIS) to the solution.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

- Upon completion, cool the reaction mixture and pour it into water.
- Neutralize the solution with a base (e.g., sodium bicarbonate).
- Extract the product, 2-amino-3,6-diiodopyridine, with an organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution, and purify the product by column chromatography.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

- Suspend the 2-amino-3,6-diiodopyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
- Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
- Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) until it is slightly acidic.
- Slowly add the neutralized diazonium salt solution to the copper cyanide solution.
- Gently warm the reaction mixture to facilitate the substitution and nitrogen gas evolution.
- After the reaction is complete, extract the product, **2-Cyano-3,6-diiodopyridine**, with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer, filter, and concentrate to obtain the crude product.
- Purify by column chromatography or recrystallization.

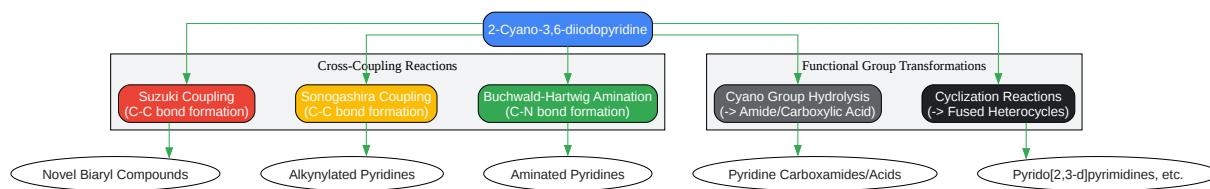
[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **2-Cyano-3,6-diiodopyridine**.

Applications in Drug Discovery and Organic Synthesis

Substituted cyanopyridines are a cornerstone in medicinal chemistry due to their versatile reactivity and their presence in numerous biologically active compounds[5]. **2-Cyano-3,6-diiodopyridine**, with its multiple reactive sites, is a prime candidate for the synthesis of novel pharmaceutical agents and complex organic molecules.

Role as a Versatile Synthetic Intermediate


The two iodine atoms on the pyridine ring can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the iodine atoms, influenced by their electronic environment, could potentially allow for sequential and site-selective modifications. The cyano group can also be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this scaffold.

Potential in the Development of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyridine scaffold is a common motif in such inhibitors. The di-ido substitutions on **2-Cyano-3,6-diiodopyridine** provide vectors for the introduction of various substituents that can be tailored to interact with specific residues in the kinase active site, potentially leading to the development of potent and selective inhibitors for therapeutic targets in oncology and other diseases.

Application in the Synthesis of Fused Heterocyclic Systems

The cyano and iodo groups can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. For instance, the cyano group can react with a neighboring nucleophile introduced at the 3-position to form a fused pyrimidine or pyrazole ring.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Cyano-3,6-diiodopyridine**.

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is publicly available for **2-Cyano-3,6-diiodopyridine**, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds, such as other halogenated cyanopyridines[1][6].

Hazard Assessment

- Toxicity:** Cyanopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled[1]. The cyano group can release cyanide in the body, which is a potent toxin. Iodinated compounds can also be hazardous.
- Irritation:** This compound is likely to be a skin and eye irritant.

- Environmental Hazards: The environmental impact has not been fully evaluated. Discharge into the environment should be avoided.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[7].
- Engineering Controls: Use a certified fume hood for all manipulations of this compound. Ensure that an eyewash station and safety shower are readily accessible[8].
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].
- Store locked up in a designated area for toxic chemicals.

Conclusion

2-Cyano-3,6-diiodopyridine is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and drug discovery. This guide has provided its key physicochemical properties, a plausible synthetic route, and an overview of its potential applications. While the lack of extensive literature necessitates a cautious and well-informed approach, the strategic arrangement of functional groups on this pyridine scaffold offers a wealth of opportunities for the creation of novel and complex molecules. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and utilization of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-3,6-diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600691#2-cyano-3-6-diiodopyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com